molecular formula C6H2Br2FNO2 B1387193 1,3-Dibromo-2-fluoro-4-nitrobenzene CAS No. 557789-62-5

1,3-Dibromo-2-fluoro-4-nitrobenzene

Cat. No.: B1387193
CAS No.: 557789-62-5
M. Wt: 298.89 g/mol
InChI Key: KAZRLIFDXCGVJS-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-fluoro-4-nitrobenzene: is an organic compound with the molecular formula C6H2Br2FNO2 . It is a derivative of benzene, where two bromine atoms, one fluorine atom, and one nitro group are substituted at the 1, 3, 2, and 4 positions, respectively. This compound is known for its unique chemical properties and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-fluoro-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Steps: Such as recrystallization or column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: Due to the presence of electron-withdrawing groups (nitro and halogens), the compound is susceptible to nucleophilic attack.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH) or potassium tert-butoxide (KOtBu) in tert-butanol (tBuOH).

    Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1,3-Dibromo-2-fluoro-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Agrochemicals: Intermediate in the production of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-fluoro-4-nitrobenzene primarily involves electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (nitro and halogens) makes the benzene ring more susceptible to nucleophilic attack. The compound can also participate in reduction and oxidation reactions, altering its chemical structure and properties.

Comparison with Similar Compounds

    1,3-Dibromo-5-fluoro-2-nitrobenzene: Similar structure but with different substitution pattern.

    1,4-Dibromo-2-nitrobenzene: Lacks the fluorine atom.

    2-Bromo-1-fluoro-4-nitrobenzene: Different positions of bromine and fluorine atoms.

Uniqueness: 1,3-Dibromo-2-fluoro-4-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The combination of bromine, fluorine, and nitro groups makes it a valuable intermediate in various chemical synthesis processes.

Properties

IUPAC Name

1,3-dibromo-2-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FNO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZRLIFDXCGVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652088
Record name 1,3-Dibromo-2-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557789-62-5
Record name 1,3-Dibromo-2-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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